molecular formula C8H10ClFN2O B1463086 2-(3-Fluorophenoxy)ethanimidamide hydrochloride CAS No. 284029-63-6

2-(3-Fluorophenoxy)ethanimidamide hydrochloride

Cat. No. B1463086
M. Wt: 204.63 g/mol
InChI Key: PJQWQBVVUQXWDG-UHFFFAOYSA-N
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Description

2-(3-Fluorophenoxy)ethanimidamide hydrochloride is a chemical compound with the molecular formula C8H10ClFN2O and a molecular weight of 204.63 . The IUPAC name for this compound is 2-(3-fluorophenoxy)ethanimidamide hydrochloride .


Molecular Structure Analysis

The InChI code for 2-(3-Fluorophenoxy)ethanimidamide hydrochloride is 1S/C8H9FN2O.ClH/c9-6-2-1-3-7(4-6)12-5-8(10)11;/h1-5H,10-11H2;1H . This code provides a specific description of the molecule’s structure, including the arrangement of its atoms and bonds.


Physical And Chemical Properties Analysis

2-(3-Fluorophenoxy)ethanimidamide hydrochloride has a molecular weight of 204.63 . The compound’s InChI code is 1S/C8H9FN2O.ClH/c9-6-2-1-3-7(4-6)12-5-8(10)11;/h1-5H,10-11H2;1H , which provides information about its molecular structure.

Scientific Research Applications

Biological and Pharmacological Effects of Fluorinated Compounds

  • Fluorinated Compounds in Pharmacology : Fluorinated compounds are widely recognized for their significant role in pharmacology and medicinal chemistry. The inclusion of fluorine in pharmaceuticals can profoundly affect their biological activity, distribution, and metabolic stability. Fluorinated compounds such as fluoroquinolones demonstrate broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria, highlighting the potential for 2-(3-Fluorophenoxy)ethanimidamide hydrochloride to possess unique biological activities (Adilson D da Silva et al., 2003).

  • Fluoroalkylation Reactions in Aqueous Media : The fluoroalkylation of organic compounds in aqueous media represents an environmentally friendly approach to introducing fluorinated groups into molecules. This technique is crucial for developing new pharmaceuticals, agrochemicals, and materials, suggesting avenues for synthesizing and manipulating compounds like 2-(3-Fluorophenoxy)ethanimidamide hydrochloride in green chemistry contexts (Hai‐Xia Song et al., 2018).

properties

IUPAC Name

2-(3-fluorophenoxy)ethanimidamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9FN2O.ClH/c9-6-2-1-3-7(4-6)12-5-8(10)11;/h1-4H,5H2,(H3,10,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJQWQBVVUQXWDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)OCC(=N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClFN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Fluorophenoxy)ethanimidamide hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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